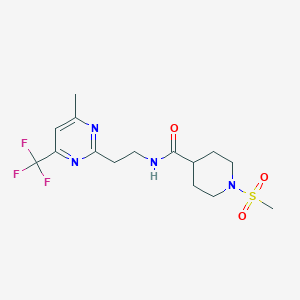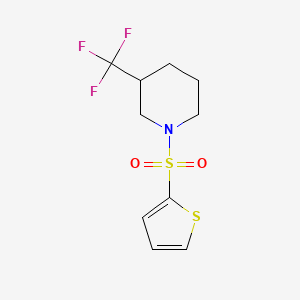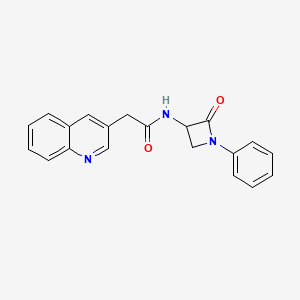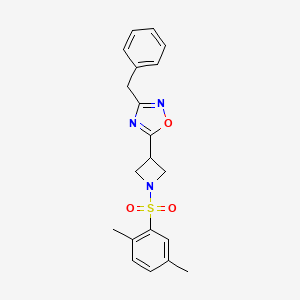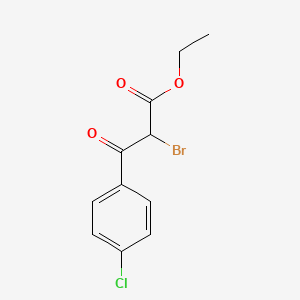
Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an ester with a bromine atom and a 4-chlorophenyl group attached to the alpha carbon (the carbon next to the carbonyl group). The presence of these functional groups suggests that it could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the bromine and chlorine atoms, which could cause the molecule to have a dipole moment. The presence of the ester group could also introduce some rotational barrier .Chemical Reactions Analysis
Compounds like this one can undergo a variety of reactions. For example, the bromine atom could be replaced by a nucleophile in a nucleophilic substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the ester group .科学的研究の応用
Synthesis and Characterization
- Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate is utilized as an intermediate in various synthetic processes. For example, it is involved in the preparation of ethyl 3-bromo-2-(hydroxyimino)propanoate, a compound used for the 3-substitution of indoles under mild conditions. This compound also reacts with bases to form ethyl 2-nitrosopropenoate, an electron-deficient heterodiene (Gilchrist, 2001).
Reaction with Other Compounds
- Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate reacts with various other compounds in synthetic chemistry. For instance, its reaction with primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate leads to the formation of Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, which are functionally diverse compounds (Ge et al., 2006).
Role in Dye Synthesis
- In the field of dye synthesis, ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate has been used to create complex disperse dyes. These dyes, after undergoing metal complexation with elements like copper, cobalt, and zinc, exhibit various properties, making them suitable for applications on polyester and nylon fabrics (Abolude et al., 2021).
Electrochemical Applications
- Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate is also explored in electrochemical studies. For example, its electroreductive radical cyclization catalyzed by nickel compounds has been investigated, revealing insights into reaction mechanisms and potential applications in organic synthesis (Esteves et al., 2005).
Structural Analysis
- In the realm of structural chemistry, this compound has been a subject for X-ray crystallography and spectroscopic analysis, contributing to the understanding of molecular structures and the development of new analytical techniques (Johnson et al., 2006).
作用機序
Target of Action
Compounds of similar structure are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In this process, the compound, acting as a nucleophile, is transferred from boron to a transition metal (such as palladium), forming a new bond .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments in the presence of a metal catalyst. The process includes an oxidative addition step, where the metal catalyst forms a new bond with an electrophilic organic group, and a transmetalation step, where a nucleophilic organic group is transferred from boron to the metal .
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to create complex molecules from simpler ones .
Action Environment
The efficacy and stability of Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound could remain stable and effective under a wide range of conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO3/c1-2-16-11(15)9(12)10(14)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGSOOHZPQFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

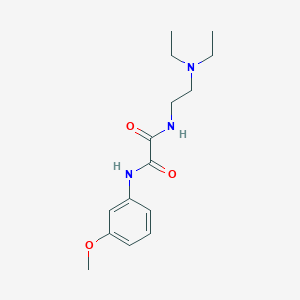
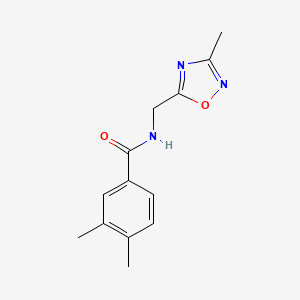



![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)
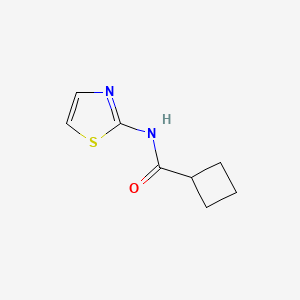
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)
